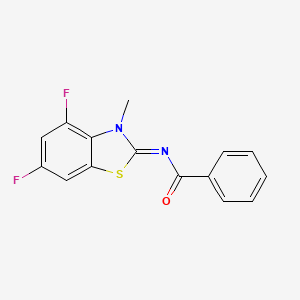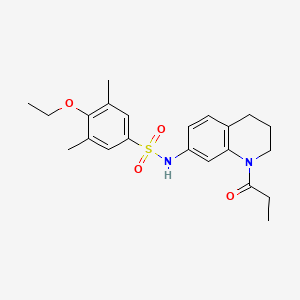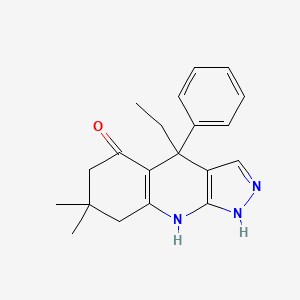
4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Evaluation and Bioanalytical Method Development
The development of a micro-extraction and liquid chromatography-tandem mass spectrometry method for the pharmacokinetic evaluation of benzamide derivatives in biological matrices underscores the compound's significance in scientific research. This method facilitates the quantification of these compounds in mouse plasma and whole blood, highlighting their potential in pharmacokinetic studies (Zalavadia, 2016).
Corrosion Inhibition Studies
Research on N-phenyl-benzamide derivatives, including those with methoxy substituents, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These findings have implications for their application in industrial corrosion protection, where their molecular structure plays a crucial role in enhancing their inhibition efficiency (Mishra et al., 2018).
Serotonin Receptor Agonism and Gastrointestinal Motility
The design and synthesis of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists have shown promising results for enhancing gastrointestinal motility. This research indicates the therapeutic potential of these compounds in treating gastrointestinal disorders by modulating serotonin receptors (Sonda et al., 2003; Sonda et al., 2004).
Antiplatelet Aggregation Activities
A study on 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides revealed their potential as antiplatelet agents. The biological evaluation of these compounds showed significant antiplatelet aggregation activities, indicating their potential use in preventing thrombotic diseases (Liu et al., 2019).
Hypoglycemic and Hypolipidemic Activities
Research on analogues of Glibenclamide, a potent sulfonylurea oral hypoglycemic drug, has shown that modifications to its structure can enhance its anti-hyperglycemic and anti-lipidemic activities. These studies contribute to the development of more effective treatments for type 2 diabetes (Ahmadi et al., 2014).
Structural Characterization and Antimicrobial Studies
The synthesis and structural characterization of benzamide derivatives have also been explored, with some compounds showing significant antibacterial and antifungal activities. These studies demonstrate the potential of benzamide derivatives in developing new antimicrobial agents (Priya et al., 2006).
Molecular Structural Analysis and Antioxidant Activity
A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its molecular structure and antioxidant activity. This research combines experimental and theoretical methods to elucidate the compound's structure and evaluate its potential as an antioxidant (Demir et al., 2015).
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-19(23-3,16-8-6-5-7-9-16)14-20-18(21)15-10-12-17(22-2)13-11-15/h5-13H,4,14H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUOHITUTOODCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816512.png)
![N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2816514.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2816516.png)



![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2816521.png)



![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2816533.png)
![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)

